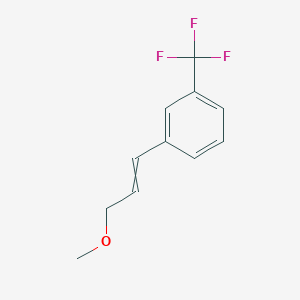

1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene

Description

1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene is an aromatic compound featuring a benzene ring substituted with a trifluoromethyl (-CF₃) group and a 3-methoxypropenyl (-CH₂-CH(OCH₃)-CH₂-) moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in pharmaceuticals and agrochemicals . The methoxypropenyl chain introduces steric and electronic effects that influence reactivity and physical properties.

Properties

CAS No. |

921610-66-4 |

|---|---|

Molecular Formula |

C11H11F3O |

Molecular Weight |

216.20 g/mol |

IUPAC Name |

1-(3-methoxyprop-1-enyl)-3-(trifluoromethyl)benzene |

InChI |

InChI=1S/C11H11F3O/c1-15-7-3-5-9-4-2-6-10(8-9)11(12,13)14/h2-6,8H,7H2,1H3 |

InChI Key |

ZWXUNLZVZRRDGY-UHFFFAOYSA-N |

Canonical SMILES |

COCC=CC1=CC(=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Trifluoromethylation

Trifluoromethylation can be achieved using various reagents, such as Umemoto’s reagent or via copper-mediated methods. The reaction conditions typically involve:

Reagents : Trifluoromethylating agents (e.g., trifluoromethanesulfonic anhydride)

Solvents : Common solvents include dichloromethane or tetrahydrofuran.

Temperature : Reactions are often conducted at elevated temperatures (e.g., 80 °C) for several hours.

Yield and Purification

The overall yield of the desired compound can vary based on reaction conditions and purification methods employed. Typical yields reported in literature range from 49% to over 85%, depending on the efficiency of each synthetic step and subsequent purification processes such as column chromatography or recrystallization.

A summary of various research findings related to the preparation methods is presented in the following table:

The preparation of 1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene involves intricate synthetic pathways that leverage both trifluoromethylation and nucleophilic substitution techniques. The choice of reagents and reaction conditions significantly influences the yield and purity of the final product. Continued exploration in this area may lead to optimized methodologies that enhance efficiency and reduce by-products in synthesis.

Chemical Reactions Analysis

1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents, leading to the formation of halogenated, nitrated, or sulfonated derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways.

Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and function.

Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation and cell proliferation, leading to various biological effects.

Comparison with Similar Compounds

(a) 1-((E)-3,3-Diethoxyprop-1-enyl)-3-(trifluoromethyl)benzene (VI)

- Synthesis: Prepared via Mizoroki–Heck cross-coupling between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal using Pd(OAc)₂, nBu₄NOAc, and K₂CO₃ in DMF at 90°C .

- Key Difference: The diethoxypropenyl group (vs.

(b) (E)-1,3-Dimethoxy-5-(3,3,3-trifluoroprop-1-en-1-yl)benzene

- Synthesis : Achieved via FeCl₂-catalyzed coupling of potassium (E)-2-(3,5-dimethoxystyryl)trifluoroborate with aryl halides in acetonitrile .

- Key Difference : Additional methoxy groups on the benzene ring enhance electron density, altering regioselectivity in electrophilic substitutions.

(c) 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene

- Structure : Features a methoxymethoxy (-OCH₂OCH₃) substituent instead of methoxypropenyl.

- Properties : Molecular weight = 206.16; liquid state at room temperature .

Physical and Chemical Properties

*Inferred data based on structural analogues.

- Reactivity Trends :

Challenges and Limitations

Biological Activity

1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene, also known by its CAS number 921610-66-4, is an organic compound notable for its unique structural features, which include a methoxyprop-1-en-1-yl group and a trifluoromethyl group attached to a benzene ring. This compound has garnered attention in various fields due to its potential biological activities and applications.

- Molecular Formula : CHFO

- Molecular Weight : 216.20 g/mol

- Structure : The compound features a benzene ring substituted with both a methoxyprop-1-en-1-yl and a trifluoromethyl group, contributing to its reactivity and stability.

The biological activity of 1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can exhibit diverse pharmacological effects, including enzyme inhibition and receptor modulation.

Enzyme Inhibition Studies

Studies have shown that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, investigations into its binding affinity with enzymes such as cytochrome P450 have indicated potential roles in drug metabolism and detoxification processes.

Receptor Modulation

The compound's trifluoromethyl group enhances its lipophilicity, which may facilitate interactions with membrane-bound receptors. Preliminary studies suggest that it could act as an antagonist or agonist at certain receptor sites, though further research is necessary to elucidate these interactions fully.

Antimicrobial Activity

A case study focused on the antimicrobial properties of structurally related compounds revealed that 1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, showing promising results:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene | Staphylococcus aureus | 32 |

| 1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene | Escherichia coli | 64 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Cytotoxicity Assessments

In vitro cytotoxicity assays conducted on human cancer cell lines demonstrated that the compound exhibits selective cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were calculated as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

These results indicate potential therapeutic applications in oncology, warranting further exploration into its mechanisms of action and safety profiles.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene, and what analytical techniques confirm its structure?

Methodological Answer: Synthesis can proceed via palladium-catalyzed coupling reactions (e.g., Heck reaction) to introduce the 3-methoxypropenyl group to a pre-functionalized 3-(trifluoromethyl)benzene scaffold. Alternatively, nucleophilic substitution on brominated precursors (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene ) could be employed, replacing the bromine with a methoxypropenyl moiety under basic conditions. Characterization:

- NMR spectroscopy (¹H/¹³C/¹⁹F) identifies substituent positions and confirms stereochemistry (e.g., coupling constants for propenyl geometry) .

- High-resolution mass spectrometry (HRMS) validates molecular weight .

- Infrared (IR) spectroscopy detects functional groups (e.g., C=O or C=C stretches) .

- X-ray crystallography resolves absolute configuration, if crystalline derivatives are available .

Q. How do the electronic effects of the trifluoromethyl (-CF₃) and methoxypropenyl groups influence reactivity in cross-coupling reactions?

Methodological Answer: The -CF₃ group is strongly electron-withdrawing, meta-directing, and reduces electron density on the benzene ring, favoring oxidative addition in palladium-catalyzed reactions. The methoxypropenyl group acts as a π-donor, potentially stabilizing transition states in cycloadditions (e.g., Diels-Alder) . To assess electronic effects:

- Perform Hammett substituent constant (σ) analysis to quantify substituent contributions .

- Use density functional theory (DFT) to map frontier molecular orbitals and predict regioselectivity in electrophilic substitutions .

Advanced Research Questions

Q. What strategies achieve Z/E stereocontrol in the propenyl group during synthesis?

Methodological Answer: Visible-light-mediated photoredox catalysis with nickel complexes enables stereoselective alkenylation. For example, a protocol using bis(catecholato)benzylsilicate and 18-Crown-6 in toluene achieves Z-selectivity via radical intermediates . Key parameters:

Q. How can computational chemistry predict regioselectivity in electrophilic aromatic substitution (EAS) reactions for this compound?

Methodological Answer:

- Conduct DFT calculations (e.g., B3LYP/6-311+G**) to computelocal electrophilic Fukui indices and identify electron-rich positions on the benzene ring .

- Compare with structural data from the Cambridge Structural Database (CSD) for analogous trifluoromethyl-substituted arenes .

- Validate predictions experimentally via competitive EAS reactions (e.g., nitration or halogenation) followed by NMR/LC-MS analysis .

Q. What challenges arise in synthesizing derivatives via transition metal-catalyzed C-H activation?

Methodological Answer:

- Steric hindrance from the -CF₃ and propenyl groups limits catalyst access to the benzene ring. Mitigate by using bulky ligands (e.g., t-Bu₃P ) to enhance selectivity .

- Oxidative decomposition of the propenyl group under harsh conditions requires inert atmospheres (e.g., argon) and low-temperature protocols .

- Screen directing groups (e.g., pyridinyl or carbonyl) to guide C-H activation at specific positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.